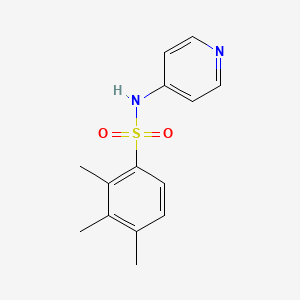![molecular formula C22H21NOS B5719782 N-(2-phenylethyl)-4-[(phenylthio)methyl]benzamide](/img/structure/B5719782.png)
N-(2-phenylethyl)-4-[(phenylthio)methyl]benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-phenylethyl)-4-[(phenylthio)methyl]benzamide, commonly known as PETT, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. PETT is a benzamide derivative that has been synthesized using various methods, and its mechanism of action and physiological effects have been studied extensively.
Wirkmechanismus
PETT is believed to exert its pharmacological effects by modulating the activity of various neurotransmitters and receptors in the brain, including GABA, serotonin, and dopamine. PETT has been shown to enhance the activity of GABA receptors, leading to increased inhibition of neuronal activity and reduced seizure activity. PETT has also been shown to modulate the activity of serotonin and dopamine receptors, leading to its anxiolytic and antidepressant effects.
Biochemical and Physiological Effects:
PETT has been shown to exhibit significant biochemical and physiological effects in animal models, including reduced seizure activity, increased locomotor activity, and reduced anxiety and depression-like behavior. PETT has also been shown to exhibit significant antioxidant and anti-inflammatory properties, making it a potential candidate for the treatment of various diseases associated with oxidative stress and inflammation.
Vorteile Und Einschränkungen Für Laborexperimente
PETT has several advantages for lab experiments, including its ease of synthesis, low cost, and high potency. However, PETT also has several limitations, including its low solubility in water, which can make it difficult to administer in vivo, and its potential toxicity at high doses.
Zukünftige Richtungen
Future research on PETT should focus on further elucidating its mechanism of action and physiological effects, as well as its potential applications in the treatment of various neurological and other diseases. PETT should also be studied further for its potential toxicity and side effects, as well as its pharmacokinetic properties in vivo. Additionally, new methods for the synthesis and administration of PETT should be developed to improve its efficacy and safety.
Synthesemethoden
PETT can be synthesized using various methods, including the reaction of 4-chloromethylbenzoyl chloride with phenylthiomethyl benzene in the presence of a base, followed by the reaction of the resulting intermediate with 2-phenylethylamine. Another method involves the reaction of 4-aminomethylbenzoic acid with phenylthiomethyl benzene in the presence of a coupling agent, followed by the reaction of the resulting intermediate with 2-phenylethylamine.
Wissenschaftliche Forschungsanwendungen
PETT has been studied extensively for its potential applications in various fields, including medicinal chemistry, pharmacology, and neuroscience. PETT has been shown to exhibit significant anticonvulsant, anxiolytic, and antidepressant effects in animal models, making it a potential candidate for the treatment of various neurological disorders. PETT has also been studied for its potential anticancer properties, with promising results in vitro.
Eigenschaften
IUPAC Name |
N-(2-phenylethyl)-4-(phenylsulfanylmethyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21NOS/c24-22(23-16-15-18-7-3-1-4-8-18)20-13-11-19(12-14-20)17-25-21-9-5-2-6-10-21/h1-14H,15-17H2,(H,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HQHDLWQYYHWWCU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCNC(=O)C2=CC=C(C=C2)CSC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21NOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-phenylethyl)-4-[(phenylsulfanyl)methyl]benzamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[4-(methylsulfonyl)-1-piperazinyl]pyrimidine](/img/structure/B5719702.png)

![4-[5-(4-formyl-2-methoxyphenoxy)-1H-tetrazol-1-yl]benzoic acid](/img/structure/B5719718.png)
![N-{[(2-bromo-4-methylphenyl)amino]carbonothioyl}-2-(4-chlorophenoxy)acetamide](/img/structure/B5719724.png)
![4-[(5-methyl-3-nitro-1H-pyrazol-1-yl)methyl]-6-piperidin-1-yl-1,3,5-triazin-2-amine](/img/structure/B5719725.png)
![ethyl 4-{[(2-oxo-1,3-benzoxazol-3(2H)-yl)methyl]amino}benzoate](/img/structure/B5719728.png)
![N-{3-[methyl(methylsulfonyl)amino]phenyl}-2-phenylacetamide](/img/structure/B5719736.png)




![N-{4-[(anilinocarbonothioyl)amino]phenyl}propanamide](/img/structure/B5719759.png)
![N-[3-chloro-4-(1-piperidinyl)phenyl]-4-methoxybenzamide](/img/structure/B5719761.png)
